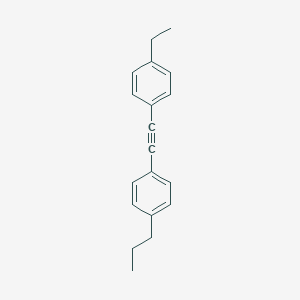

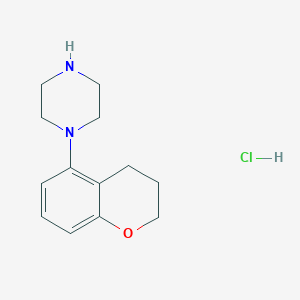

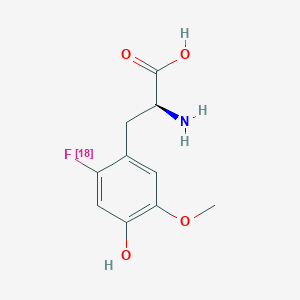

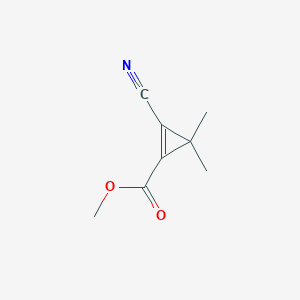

6-((4,5-Dihydro-1,5-diphenyl-1H-pyrazol-3-yl)methyl)-4,4-dimethyl-2-piperidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du Lomibuvir implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base par une série de réactions de condensation et de cyclisation, suivies de modifications de groupes fonctionnels pour améliorer son activité inhibitrice contre la polymérase du VHC. Des conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir un rendement élevé et une pureté élevée .

Méthodes de production industrielle

La production industrielle de Lomibuvir implique généralement une synthèse à grande échelle utilisant des voies synthétiques optimisées. Le processus comprend des mesures rigoureuses de contrôle qualité pour garantir la pureté et la constance du produit final. Des techniques avancées telles que la chromatographie liquide haute performance (HPLC) et la spectroscopie de résonance magnétique nucléaire (RMN) sont utilisées pour surveiller la synthèse et confirmer la structure du Lomibuvir .

Analyse Des Réactions Chimiques

Types de réactions

Le Lomibuvir subit diverses réactions chimiques, notamment :

Oxydation : Le Lomibuvir peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier certains groupes fonctionnels du Lomibuvir.

Substitution : Le Lomibuvir peut subir des réactions de substitution, en particulier aux positions sensibles à l'attaque nucléophile.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le Lomibuvir comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les amines). Des conditions réactionnelles telles que la température, le pH et le choix du solvant sont soigneusement contrôlées pour obtenir les transformations souhaitées .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du Lomibuvir avec des groupes fonctionnels modifiés. Ces dérivés sont souvent étudiés pour évaluer leur activité biologique et leur potentiel comme agents antiviraux .

Applications de la recherche scientifique

Le Lomibuvir a une large gamme d'applications de recherche scientifique :

Chimie : Le Lomibuvir est utilisé comme composé modèle pour étudier l'inhibition des ARN polymérases dépendantes de l'ARN et pour développer de nouveaux agents antiviraux.

Biologie : En recherche biologique, le Lomibuvir est utilisé pour étudier les mécanismes de réplication du VHC et pour étudier les effets de l'inhibition de la polymérase sur la réplication virale.

Médecine : Le Lomibuvir est exploré comme agent thérapeutique pour le traitement des infections à VHC. Des essais cliniques ont montré son potentiel pour réduire la charge virale chez les patients atteints de VHC.

Industrie : Dans l'industrie pharmaceutique, le Lomibuvir sert de composé principal pour le développement de nouveaux médicaments antiviraux ciblant le VHC

Mécanisme d'action

Le Lomibuvir exerce ses effets antiviraux en inhibant sélectivement la polymérase NS5B du VHC. Il se lie à la poche allostérique du pouce II de la polymérase, empêchant l'élongation de l'ARN viral. Cette inhibition perturbe le cycle de réplication du VHC, entraînant une réduction de la charge virale. Les cibles moléculaires du Lomibuvir comprennent le site actif de la polymérase NS5B et des résidus d'acides aminés spécifiques dans la poche du pouce II .

Applications De Recherche Scientifique

Lomibuvir has a wide range of scientific research applications:

Chemistry: Lomibuvir is used as a model compound to study the inhibition of RNA-dependent RNA polymerases and to develop new antiviral agents.

Biology: In biological research, Lomibuvir is used to investigate the replication mechanisms of HCV and to study the effects of polymerase inhibition on viral replication.

Medicine: Lomibuvir is being explored as a therapeutic agent for the treatment of HCV infections. Clinical trials have shown its potential to reduce viral load in patients with HCV.

Industry: In the pharmaceutical industry, Lomibuvir serves as a lead compound for the development of new antiviral drugs targeting HCV

Mécanisme D'action

Lomibuvir exerts its antiviral effects by selectively inhibiting the HCV NS5B polymerase. It binds to the thumb II allosteric pocket of the polymerase, preventing the elongation of viral RNA. This inhibition disrupts the replication cycle of HCV, leading to a reduction in viral load. The molecular targets of Lomibuvir include the active site of the NS5B polymerase and specific amino acid residues within the thumb II pocket .

Comparaison Avec Des Composés Similaires

Composés similaires

Dasabuvir : Un autre inhibiteur non nucléosidique de la polymérase NS5B du VHC, ciblant un site allostérique différent.

Beclabuvir : Semblable au Lomibuvir, il inhibe la polymérase NS5B mais se lie à une poche différente.

Filibuvir : Un autre inhibiteur non nucléosidique avec un site de liaison distinct sur la polymérase NS5B.

Unicité du Lomibuvir

Le Lomibuvir est unique en raison de sa haute sélectivité et de sa puissance contre la polymérase NS5B du VHC. Sa capacité à se lier spécifiquement à la poche allostérique du pouce II le distingue des autres inhibiteurs qui ciblent différents sites sur la polymérase. Ce mode de liaison unique contribue à son efficacité pour inhiber la réplication virale et à son potentiel comme agent thérapeutique .

Propriétés

Numéro CAS |

107451-99-0 |

|---|---|

Formule moléculaire |

C23H27N3O |

Poids moléculaire |

361.5 g/mol |

Nom IUPAC |

6-[(2,3-diphenyl-3,4-dihydropyrazol-5-yl)methyl]-4,4-dimethylpiperidin-2-one |

InChI |

InChI=1S/C23H27N3O/c1-23(2)15-19(24-22(27)16-23)13-18-14-21(17-9-5-3-6-10-17)26(25-18)20-11-7-4-8-12-20/h3-12,19,21H,13-16H2,1-2H3,(H,24,27) |

Clé InChI |

BCLGUYVPBNKJSC-UHFFFAOYSA-N |

SMILES |

CC1(CC(NC(=O)C1)CC2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4)C |

SMILES canonique |

CC1(CC(NC(=O)C1)CC2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4)C |

Synonymes |

6-[(1,5-diphenyl-4,5-dihydropyrazol-3-yl)methyl]-4,4-dimethyl-piperidi n-2-one |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-[[2-(2-hydroxyethylcarbamoyl)benzoyl]amino]ethyl-(hydroxymethyl)amino]ethylcarbamoyl]benzoic acid](/img/structure/B35130.png)

![7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B35133.png)